

troubleshooting poor shimming in Acetone-d6 for high-resolution NMR

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Compound of Interest

Compound Name: Acetone-d6

Cat. No.: B032918

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Technical Support Center: High-Resolution NMR in Acetone-d6

Welcome to the technical support center for high-resolution NMR spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor shimming in **Acetone-d6**.

Troubleshooting Guide

Poor shimming can lead to distorted peak shapes, reduced resolution, and lower sensitivity in your NMR spectra. This section provides a step-by-step guide to identify and resolve common shimming problems encountered with **Acetone-d6**.

Question: My NMR peaks in **Acetone-d6** are broad and distorted. What should I do?

Answer:

Broad and distorted peaks are a clear indication of poor magnetic field homogeneity. Follow this troubleshooting workflow to diagnose and fix the issue:

Step 1: Verify Sample Preparation

Proper sample preparation is crucial for achieving good shims. Inhomogeneity in the sample itself is a common cause of poor shimming results.^[1]^[2]

- Is the sample volume correct? Ensure the sample height is adequate for the specific NMR tube and probe you are using. Insufficient sample volume can lead to difficulties in shimming.^[2]
- Is the sample free of suspended particles? Solid particles will severely degrade shimming quality. Filter your sample if any particulates are visible.^[2]
- Is the sample concentration appropriate? Highly concentrated or viscous samples can result in broader lines.^[2] Consider diluting your sample.
- Are there air bubbles in the sample? Bubbles create susceptibility gradients that are impossible to shim out.

Step 2: Check the Lock Signal

A stable and correctly phased lock signal is essential for both manual and automated shimming.

- Is the lock signal stable? **Acetone-d6** has a relatively long relaxation time, which can make locking more challenging. It may be necessary to use a low lock power and be patient during the locking and shimming process.^[3]
- Is the lock phase correct? An incorrect lock phase can lead to the spectrometer being unable to lock on the solvent signal.^[1] The lock signal should show a characteristic symmetrical shape.

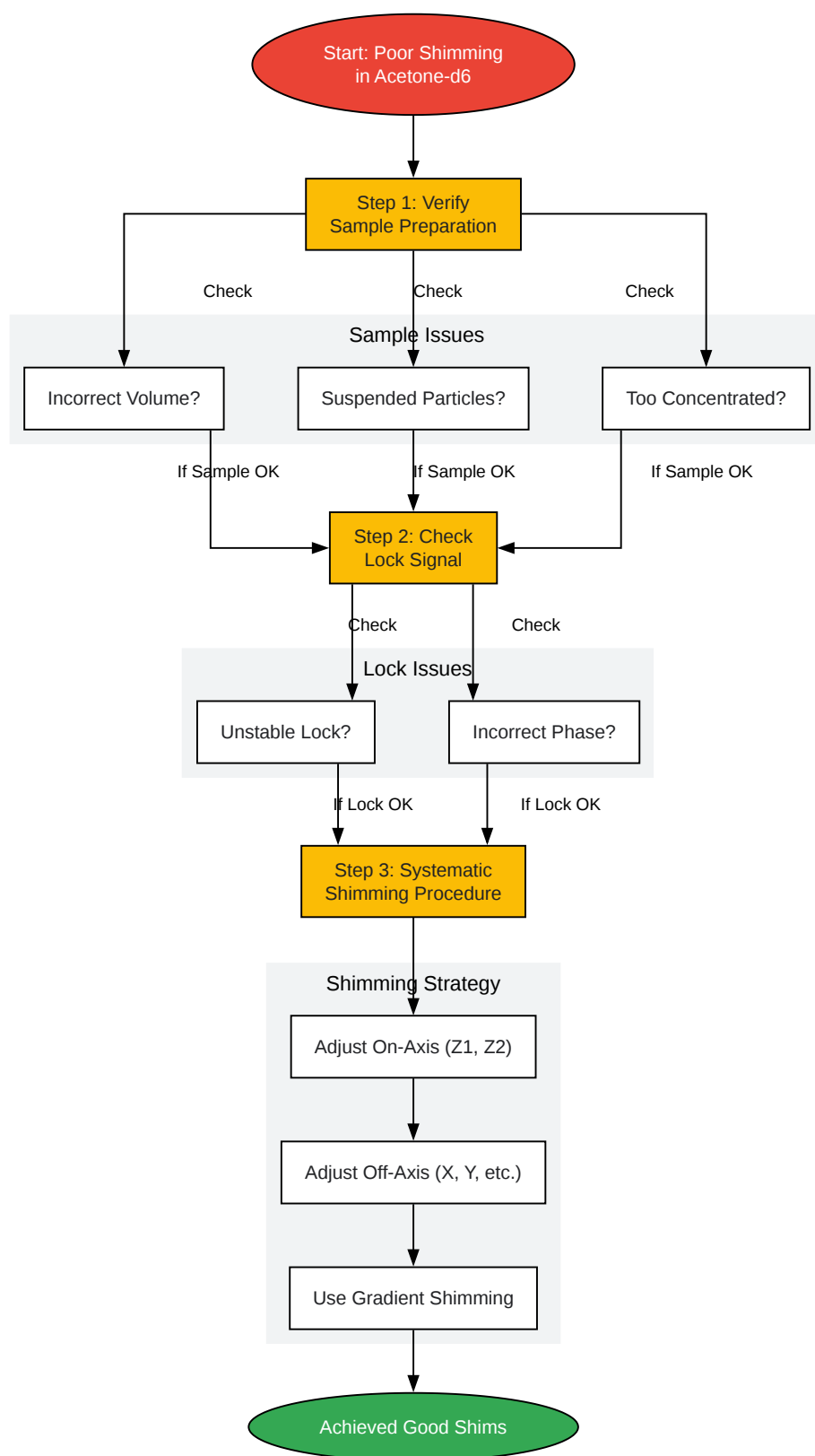
Step 3: Follow a Systematic Shimming Procedure

Whether you are shimming manually or using an automated routine, a systematic approach is key.

- Start with on-axis shims: Begin by adjusting the lower-order z-shims (Z1 and Z2).

- Adjust spinning shims: If you are spinning the sample, optimize the spinning sidebands by adjusting the spinning rate and relevant shims. Note that large spinning sidebands can indicate poor non-spinning shims.[\[3\]](#)
- Adjust off-axis shims: For non-spinning experiments, carefully adjust the x and y shims (e.g., X, Y, XZ, YZ).
- Utilize gradient shimming: Automated gradient shimming can be a powerful tool to quickly achieve good homogeneity.[\[4\]](#) It can be used as a starting point for further manual optimization.

Troubleshooting Workflow Diagram



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Caption: Troubleshooting workflow for poor shimming in **Acetone-d6**.

Frequently Asked Questions (FAQs)

Q1: Why is shimming in **Acetone-d6** sometimes more difficult than in other solvents like CDCl₃?

A1: **Acetone-d6** can be more challenging for shimming due to its longer spin-lattice relaxation time (T₁) for the deuterium nucleus. This can lead to saturation of the lock signal if the lock power is too high, making it difficult to obtain a stable lock and perform accurate shimming.^[3] It is recommended to use a lower lock power and allow more time for the system to equilibrate during the shimming process.

Q2: I see a peak for acetone in my spectrum even though I used deuterated acetone. What is this?

A2: You are likely observing the residual proton signal from acetone that has not been fully deuterated. Commercially available **Acetone-d6** is typically 99.8% or 99.9% deuterated, meaning there is a small amount of acetone-d₅ present. This will appear as a quintet in the proton NMR spectrum. Additionally, if the NMR tube was not properly dried, you may see a peak from residual non-deuterated acetone from cleaning.^{[5][6]}

Q3: Can I use automated shimming routines with **Acetone-d6**?

A3: Yes, automated shimming routines, such as gradient shimming, can be very effective with **Acetone-d6**.^[3] These routines can provide a good starting point for manual shimming or, in many cases, achieve excellent homogeneity on their own. However, due to the properties of acetone, you may still need to perform some manual fine-tuning of the shims, particularly the on-axis (Z) shims.

Q4: My baseline is distorted even after shimming. What could be the cause?

A4: A distorted baseline after shimming can be due to several factors. One common cause is a very strong solvent signal that is not being properly suppressed. Additionally, if the sample is too concentrated, this can lead to broad lines that contribute to a poor baseline. Ensure your sample concentration is appropriate and that you are using the correct acquisition parameters.

Q5: What are typical chemical shifts for residual protons in **Acetone-d6**?

A5: The residual proton signal in **Acetone-d6** (acetone-d5) typically appears as a quintet at approximately 2.05 ppm. The residual water peak in **Acetone-d6** is often observed around 2.84 ppm. These values can vary slightly depending on the temperature and the sample composition.

Quantitative Data Summary

While optimal shim values are highly dependent on the specific spectrometer, probe, and sample, the following table provides some general reference data for **Acetone-d6**.

Property	Value	Reference
Residual ¹ H Chemical Shift	~2.05 ppm (quintet)	--INVALID-LINK--
Water ¹ H Chemical Shift	~2.84 ppm	--INVALID-LINK--
¹³ C Chemical Shift	~29.8 ppm (septet), ~206.7 ppm (singlet)	--INVALID-LINK--
Boiling Point	55.5 °C	[7]
Melting Point	-93.8 °C	[7]

Experimental Protocols

Protocol 1: NMR Sample Preparation for **Acetone-d6**

- **Weigh the sample:** Accurately weigh your solid sample directly into a clean, dry NMR tube. For liquid samples, use a calibrated micropipette to add the desired volume.
- **Add **Acetone-d6**:** Using a clean, dry pipette, add the appropriate volume of **Acetone-d6** to the NMR tube to achieve the desired sample height for your spectrometer (typically 4-5 cm).
- **Dissolve the sample:** Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect the sample for any undissolved particles.
- **Filter if necessary:** If any solid particles are present, filter the sample into a new, clean NMR tube using a pipette with a small piece of cotton or glass wool.

- Label the tube: Clearly label the NMR tube with the sample identification.

Protocol 2: Manual Shimming Procedure in **Acetone-d6**

- Insert the sample: Insert the NMR tube into the spinner turbine and place it in the magnet.
- Load standard shims: Load a recent, good shim file for a similar sample as a starting point.
- Lock on **Acetone-d6**: Establish a stable lock on the deuterium signal of **Acetone-d6**. Use a low lock power to avoid saturation.[3] Adjust the lock phase for a symmetric signal.
- Optimize Z1 and Z2: Manually adjust the Z1 and Z2 shims to maximize the lock level and achieve a sharp, symmetrical peak shape.
- Optimize spinning shims (if applicable): If spinning the sample, adjust the spinning rate to minimize spinning sidebands. Then, fine-tune the spinning shims (e.g., Z1, Z2, Z3, Z4) to further reduce sidebands.
- Optimize non-spinning shims: For non-spinning experiments, iteratively adjust the X, Y, XZ, and YZ shims to improve the peak shape. It is often necessary to re-optimize Z1 and Z2 after adjusting the off-axis shims.
- Iterate: Continue to iterate through the adjustment of on- and off-axis shims until the desired resolution and peak shape are achieved.

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